Apparent Km and Vmax for Alkyl Glycol-Ether Monooxygenase: Rank-Order Comparison
In a comparative study of tetrahydropterin derivatives as electron donors for alkyl glycol-ether monooxygenase (EC 1.14.16.5), 5,6,7,8-tetrahydropteridine was distinguished by its specific kinetic parameters relative to closely related analogs. The order of increasing apparent Km values was tetrahydropterin ≈ 6-methyltetrahydropterin ≈ tetrahydrobiopterin < 6,7-dimethyltetrahydropterin < tetrahydrofolate [1]. The order of increasing apparent Vmax values was tetrahydrofolate ≈ tetrahydropterin < 6-methyltetrahydropterin ≈ tetrahydrobiopterin ≈ 6,7-dimethyltetrahydropterin [1].
| Evidence Dimension | Apparent Km and Vmax for alkyl glycol-ether monooxygenase |
|---|---|
| Target Compound Data | Apparent Km: ≈ 6-methyltetrahydropterin ≈ tetrahydrobiopterin (exact values not specified, but rank order established); Apparent Vmax: ≈ tetrahydrofolate, lower than 6-methyltetrahydropterin, tetrahydrobiopterin, and 6,7-dimethyltetrahydropterin. |
| Comparator Or Baseline | 6-methyltetrahydropterin, tetrahydrobiopterin (BH4), 6,7-dimethyltetrahydropterin, tetrahydrofolate |
| Quantified Difference | Km: tetrahydropterin < 6,7-dimethyltetrahydropterin < tetrahydrofolate. Vmax: tetrahydropterin < 6-methyltetrahydropterin ≈ tetrahydrobiopterin ≈ 6,7-dimethyltetrahydropterin. |
| Conditions | Rat liver microsomes; assay based on [1-3H]ethylene glycol formation from 2-hexadecyloxy[1-3H]ethan-1-ol. |
Why This Matters
This distinct kinetic profile demonstrates that 5,6,7,8-tetrahydropteridine is not functionally interchangeable with other tetrahydropterins; its unique combination of Km and Vmax makes it an essential reference for calibrating and validating assays for this class of monooxygenases.
- [1] Kaufman, S., et al. Dependence of an alkyl glycol-ether monooxygenase activity upon tetrahydropterins. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. 1990; 1040(1): 19-27. View Source
